molecular formula C13H16FNO2 B13010998 Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Katalognummer: B13010998
Molekulargewicht: 237.27 g/mol
InChI-Schlüssel: RECSJVDZPUFSAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and methylamine.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with methylamine in the presence of a suitable catalyst under controlled conditions.

    Esterification: The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring. The positional isomerism can lead to differences in biological activity and pharmacological properties.

    Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: The substitution of a fluorine atom with a chlorine atom can affect the compound’s reactivity and interaction with molecular targets.

    Methyl 4-(3-methylphenyl)-1-methylpyrrolidine-3-carboxylate: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and overall pharmacokinetic profile.

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C13H16FNO2

Molekulargewicht

237.27 g/mol

IUPAC-Name

methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3

InChI-Schlüssel

RECSJVDZPUFSAZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.